molecular formula C17H21N B564015 N,3-dimethyl-N-(3-phenylpropyl)aniline CAS No. 102116-31-4

N,3-dimethyl-N-(3-phenylpropyl)aniline

Cat. No.: B564015
CAS No.: 102116-31-4
M. Wt: 239.362
InChI Key: IXZRQPOZCVJASU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,3-dimethyl-N-(3-phenylpropyl)aniline: is an organic compound with the molecular formula C17H21N It is a derivative of aniline, featuring a dimethylamino group and a phenylpropyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,3-dimethyl-N-(3-phenylpropyl)aniline typically involves the alkylation of aniline derivatives. One common method is the reaction of aniline with 3-phenylpropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like toluene at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts such as palladium on carbon (Pd/C) may be employed to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions: N,3-dimethyl-N-(3-phenylpropyl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst like palladium to yield reduced amine derivatives.

    Substitution: The compound can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce functional groups onto the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)

    Substitution: Nitric acid (HNO3) for nitration, halogens (Cl2, Br2) for halogenation

Major Products Formed:

    Oxidation: N-oxides

    Reduction: Reduced amine derivatives

    Substitution: Nitro or halogenated derivatives

Scientific Research Applications

Chemistry: In chemistry, N,3-dimethyl-N-(3-phenylpropyl)aniline is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

Medicine: In medicine, derivatives of this compound are explored for their therapeutic potential. They may act as inhibitors of specific enzymes or receptors involved in disease pathways.

Industry: Industrially, the compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique structure allows for the development of materials with specific properties.

Mechanism of Action

The mechanism of action of N,3-dimethyl-N-(3-phenylpropyl)aniline involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathway it regulates. Alternatively, it may interact with receptors on cell surfaces, modulating signal transduction pathways.

Comparison with Similar Compounds

  • N-(3-phenylpropyl)aniline
  • 2,3-Dimethyl-N-(3-phenylpropyl)aniline
  • 3,5-Dimethyl-N-(3-phenylpropyl)aniline

Comparison: Compared to its analogs, N,3-dimethyl-N-(3-phenylpropyl)aniline is unique due to the presence of both dimethylamino and phenylpropyl groups. This combination imparts distinct chemical and physical properties, making it suitable for specific applications in research and industry. The presence of the dimethylamino group enhances its basicity and reactivity towards electrophiles, while the phenylpropyl group contributes to its hydrophobic character and potential biological activity.

Properties

CAS No.

102116-31-4

Molecular Formula

C17H21N

Molecular Weight

239.362

IUPAC Name

N,3-dimethyl-N-(3-phenylpropyl)aniline

InChI

InChI=1S/C17H21N/c1-15-8-6-12-17(14-15)18(2)13-7-11-16-9-4-3-5-10-16/h3-6,8-10,12,14H,7,11,13H2,1-2H3

InChI Key

IXZRQPOZCVJASU-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)N(C)CCCC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.